molecular formula C45H24N2O5 B12710987 1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone CAS No. 85153-41-9

1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone

Cat. No.: B12710987
CAS No.: 85153-41-9
M. Wt: 672.7 g/mol
InChI Key: FBOXESQFFWYKPR-UHFFFAOYSA-N
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Description

1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone is a complex organic compound that belongs to the class of anthraquinones. These compounds are known for their vibrant colors and are often used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone typically involves multi-step organic reactions. The starting materials are usually anthraquinone derivatives, which undergo various chemical transformations such as nitration, reduction, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different quinone derivatives, while reduction could produce various hydroquinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: May be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Could be investigated for its potential therapeutic properties or as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler compound with similar structural features.

    1,4-Diaminoanthraquinone: Another derivative with amino groups attached to the anthraquinone core.

    Alizarin: A naturally occurring anthraquinone derivative used as a dye.

Uniqueness

1-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-5-((7-oxo-7Hbenz(de)-3-anthryl)amino)anthraquinone is unique due to its specific substitution pattern and the presence of multiple anthraquinone units. This gives it distinct chemical and physical properties compared to other anthraquinone derivatives.

Properties

CAS No.

85153-41-9

Molecular Formula

C45H24N2O5

Molecular Weight

672.7 g/mol

IUPAC Name

1-[(9,10-dioxoanthracen-1-yl)amino]-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C45H24N2O5/c48-41-25-10-2-1-9-23(25)24-21-22-33(28-13-5-14-29(41)37(24)28)46-34-18-7-16-31-39(34)44(51)32-17-8-20-36(40(32)45(31)52)47-35-19-6-15-30-38(35)43(50)27-12-4-3-11-26(27)42(30)49/h1-22,46-47H

InChI Key

FBOXESQFFWYKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C4C2=O

Origin of Product

United States

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